4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound belonging to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The structure consists of a benzamide moiety linked to a 1,2,5-oxadiazole ring, with a bromine substituent enhancing its reactivity and biological profile.
The synthesis and analysis of this compound have been documented in various scientific studies that explore its chemical properties and biological activities. Notably, research has focused on the synthesis methods, structure-activity relationships, and potential applications in drug discovery and agricultural science .
4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is classified as an oxadiazole derivative. Oxadiazoles are known for their diverse biological activities and are often investigated for their roles as pharmaceutical agents. This specific compound falls under the category of heterocyclic organic compounds.
The synthesis of 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves several key steps:
For example, one method involves adding 4-bromobenzoyl chloride to a solution containing a suitable oxadiazole precursor under microwave irradiation conditions to enhance yield and reduce reaction time .
The synthesis often employs solvents such as dichloroethane or ethyl acetate under controlled temperatures and inert atmospheres to prevent side reactions. Purity is typically checked using high-performance liquid chromatography (HPLC) with yields often exceeding 95% .
The molecular formula for 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is , with a molecular weight of approximately 344.16 g/mol.
The structural representation includes:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are used for structural elucidation. For instance, NMR data may show distinct chemical shifts corresponding to aromatic protons and the amide proton .
4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical transformations:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or for synthesizing related compounds .
The mechanism of action for 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide primarily involves its interaction with specific molecular targets within biological systems:
Research indicates that by inhibiting these enzymes, the compound disrupts essential metabolic pathways in target organisms, which could lead to antibacterial or antifungal effects .
The compound is typically characterized as a solid with a melting point range between 242.5°C and 244.8°C. Its physical appearance may vary based on purity and crystallization conditions.
Key chemical properties include:
Quantitative analyses such as HPLC and spectroscopic methods confirm purity levels and structural integrity .
The applications of 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide span several fields:
1,2,5-Oxadiazoles (furazans) constitute a distinct class of nitrogen-oxygen heterocycles characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom in adjacent positions (N–O–N arrangement). This electron-deficient aromatic system exhibits exceptional metabolic stability due to resistance to enzymatic degradation, outperforming traditional amide and ester bioisosteres in physiological environments [2] [6]. The planar molecular architecture facilitates π-stacking interactions with biological targets, while the hydrogen-bonding capacity (acceptors: N-2, O-1; donor: C-3 NH) enables specific binding to enzymes and receptors [4] [8].
In the prototypical scaffold of 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, three pharmacophoric elements converge:
Table 1: Structural and Electronic Properties of Key Substituents in 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
Molecular Component | Structural Role | Electronic Contribution | Biological Impact |
---|---|---|---|
1,2,5-Oxadiazole ring | Planar scaffold | Electron-deficient system | Enhanced metabolic stability vs. amides |
C-3 Benzamide group | Conformational constraint | Dipole moment (∼4.5 D) | Hydrogen-bond donor/acceptor capacity |
Para-bromine | Halogen bond donor | σ-hole positive potential (+28.5 kcal/mol) | Target selectivity modulation |
4-Phenyl group | Hydrophobic domain | Resonance stabilization | Membrane penetration enhancement |
This configuration yields calculated logP values of ∼3.2, indicating favorable membrane permeability, while the polar surface area (PSA) of ∼75 Ų suggests potential for oral bioavailability according to Lipinski's rule adaptations for drug-like heterocycles [6] [8]. The bromine atom's van der Waals radius (1.85 Å) and electronegativity (2.96) create a unique σ-hole that facilitates strong (5-7 kcal/mol) halogen bonds with carbonyl oxygens in target proteins, a feature critically absent in chloro- and fluoro-analogues [5] [8].
The medicinal exploration of 1,2,5-oxadiazoles originated in military chemistry (1940s) due to their high energy density properties, but transitioned to pharmacology in the 1960s with discoveries of vasodilatory furoxans (1,2,5-oxadiazole 2-oxides) that release nitric oxide [2]. The 21st century witnessed resurgence with isolation of phidianidine alkaloids from marine mollusks (2011), revealing potent cytotoxicity and protein-tyrosine phosphatase 1B (PTP1B) inhibition, thus validating the scaffold's biological relevance [4].
Key developmental milestones:
Table 2: Evolution of 1,2,5-Oxadiazoles in Medicinal Chemistry
Era | Key Developments | Significance |
---|---|---|
Pre-1950 | Heterocyclic synthesis methodologies | Established cyclization routes via amidoximes |
1960-2000 | Furoxan vasodilators | Validated NO-donating pharmacology |
2011 | Phidianidine discovery | Demonstrated natural occurrence & cytotoxicity |
2015-2020 | Antiproliferative SAR optimization | IC₅₀ values down to 9.37 μM (HCT116) |
2020s | Target identification studies | Topoisomerase IIα inhibition confirmed |
Contemporary research focuses on structural diversification at C-3 and C-4 positions, with 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide representing a strategic incorporation of halogenated benzamide to enhance target engagement. This evolution reflects a shift from incidental discovery to rational design leveraging the scaffold's bioisosteric advantages over 1,3,4-oxadiazoles in metabolic stability and synthetic accessibility [4] [5].
Bromine substitution exerts multifaceted influences on the pharmacodynamics of oxadiazole derivatives. Compared to chlorine and fluorine, bromine's larger atomic radius enhances hydrophobic contact with protein clefts, while its polarizability strengthens halogen bonding by 30-50% versus chlorine analogues [5] [8]. In antiproliferative studies against HCT116 colorectal carcinoma, para-brominated benzamide derivatives demonstrated IC₅₀ values of 9.37-37.82 μM, outperforming chloro-analogues by 1.5-2 fold and fluorine derivatives by 3-4 fold [5].
The positional dependence of bromination significantly modulates activity:
Table 3: Bromine Position Effects on Oxadiazole Bioactivity
Substituent Position | Representative Compound | HCT116 IC₅₀ (μM) | Key Interactions |
---|---|---|---|
Para-bromo benzamide | 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide | 9.37 | Halogen bonding to Thr106, π-stacking to Tyr104 |
Ortho-bromo benzamide | 2-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide | 43.05 | Hydrophobic pocket occupation, twisted conformation |
Meta-bromo benzamide | 3-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide | 28.15 | Weaker halogen bonds, reduced resonance |
Dibromo substitution | 3,5-dibromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide | 12.60 | Enhanced hydrophobicity, potential toxicity |
Beyond steric and electronic effects, bromine serves as a synthetic handle for late-stage diversification via Suzuki-Miyaura cross-coupling or nucleophilic substitution, enabling rapid generation of analogues from a common halogenated precursor. This versatility accelerates SAR exploration without re-engineering the core scaffold [8].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: